Miltefosine-d4

Description

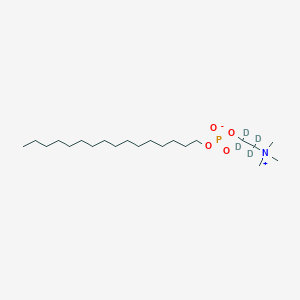

Structure

2D Structure

Properties

Molecular Formula |

C21H46NO4P |

|---|---|

Molecular Weight |

411.6 g/mol |

IUPAC Name |

hexadecyl [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate |

InChI |

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3/i19D2,21D2 |

InChI Key |

PQLXHQMOHUQAKB-KQHQIZQISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OCCCCCCCCCCCCCCCC)[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Miltefosine-d4: A Technical Guide for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Miltefosine-d4

This compound is the deuterated analogue of Miltefosine, a broad-spectrum antimicrobial and antineoplastic agent.[1] It is a synthetic alkylphosphocholine compound where four hydrogen atoms on the choline ethyl group have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for the quantitative analysis of Miltefosine in biological matrices using mass spectrometry-based assays.[2] Its chemical structure is nearly identical to Miltefosine, ensuring similar chemical and physical behavior during sample extraction and chromatographic separation, while its increased mass allows for distinct detection.

The parent compound, Miltefosine, is the first and only oral drug approved for the treatment of leishmaniasis, a parasitic disease, and is also used to treat certain free-living amoeba infections.[3][4] Understanding the pharmacokinetics of Miltefosine is crucial for optimizing treatment regimens, and the use of a stable isotope-labeled internal standard like this compound is essential for achieving accurate and precise quantification in complex biological samples.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for its application as an internal standard in bioanalytical method development.

| Property | Value | Reference |

| Chemical Name | Hexadecyl (2-(trimethylammonio)ethyl-1,1,2,2-d4) phosphate | [6] |

| Synonyms | Hexadecylphosphocholine-d4, HPC-d4 | [1] |

| Molecular Formula | C21H42D4NO4P | [7] |

| Molecular Weight | 411.6 g/mol | [4][7] |

| Isotopic Purity | ≥95% isotopic enrichment, ≥99% deuterated forms (d1-d4) | [1][7] |

| Solubility | Soluble in Methanol and Water | [1] |

Primary Application: Internal Standard in Bioanalysis

The primary and critical application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Miltefosine.[2][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to high accuracy and precision.[5]

Experimental Workflow for Quantification of Miltefosine

The general workflow for the quantification of Miltefosine in a biological sample using this compound as an internal standard is depicted in the following diagram.

Experimental Protocols

Detailed methodologies are crucial for replicating bioanalytical assays. The following sections provide a synopsis of established protocols for the quantification of Miltefosine using this compound.

Quantification in Dried Blood Spots (DBS)

A validated LC-MS/MS method for quantifying Miltefosine in DBS has been developed, offering a minimally invasive sampling technique.[2]

Sample Preparation:

-

A 3.0-mm punch is taken from the center of the dried blood spot.

-

The punch is transferred to a 1.5-ml tube.

-

150 µl of extraction solution (20 ng/ml this compound in methanol) is added.[2]

-

The tube is vortexed for 10 seconds, sonicated for 30 minutes, and vortexed again for 30 seconds.[2]

-

The final extract is transferred to an autosampler vial for injection.[2]

LC-MS/MS Conditions:

-

LC Column: Gemini C18[5]

-

Mobile Phase: Alkaline eluent[5]

-

Detection: Positive ion electrospray ionization tandem mass spectrometry[5]

Method Performance: The performance parameters of this validated method are summarized in Table 2.

| Parameter | Value | Reference |

| Calibration Range | 10 - 2,000 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [2] |

| Accuracy | Within ±11.2% | [8] |

| Precision | ≤7.0% (≤19.1% at LLOQ) | [8] |

| Recovery | >97% | [8] |

| Stability in DBS | Stable for at least 162 days at 37°C | [8] |

Quantification in Human Skin Tissue

An accurate assay to determine Miltefosine levels in human skin tissue is vital for understanding its distribution at the site of infection in cutaneous leishmaniasis.[5]

Sample Preparation:

-

A 4-mm human skin biopsy is homogenized overnight by enzymatic digestion with collagenase A.[5]

-

The skin homogenate undergoes protein precipitation.[5]

-

Further cleanup is performed using phenyl-bonded solid-phase extraction (SPE).[5]

-

The final extract is injected into the LC-MS/MS system.

LC-MS/MS Conditions:

-

LC Column: Gemini C18[5]

-

Mobile Phase: Alkaline eluent[5]

-

Detection: Positive ion electrospray ionization with a quadrupole-linear ion trap mass spectrometer[5]

Method Performance: The validation parameters for the quantification of Miltefosine in human skin tissue are presented in Table 3.

| Parameter | Value | Reference |

| Calibration Range | 4 - 1,000 ng/mL | [5] |

| Correlation Coefficient (r²) | ≥ 0.9996 | [5] |

| Intra- and Inter-assay Accuracy | Within ±15% (±20% at LLOQ) | [5] |

| Intra- and Inter-assay Precision | ≤15% (≤20% at LLOQ) | [5] |

| Matrix Effect | No significant matrix effect observed | [5] |

| Stability in Homogenate | Stable for ≥16 hours at 37°C and ≥10 days at -20°C | [5] |

Mechanism of Action of Miltefosine (Parent Compound)

While this compound's role is analytical, understanding the mechanism of action of the parent drug, Miltefosine, is crucial for the target audience of this guide. Miltefosine exerts its therapeutic effects through a multi-faceted mechanism that disrupts key cellular processes in parasites and cancer cells.

One of the primary mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival and proliferation.[1] By inhibiting Akt (Protein Kinase B), Miltefosine induces apoptosis, or programmed cell death.[2]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Miltefosine. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data, which is fundamental for the clinical advancement and optimal use of Miltefosine. The detailed protocols and performance data provided in this guide serve as a valuable resource for the development and validation of robust bioanalytical methods.

References

- 1. caymanchem.com [caymanchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. sussex-research.com [sussex-research.com]

- 8. researchgate.net [researchgate.net]

Synthesis and Isotopic Labeling of Miltefosine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Miltefosine-d4. Miltefosine, an alkylphosphocholine, is a crucial oral therapeutic agent for leishmaniasis.[1] The deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[2][3]

This document details a robust synthetic pathway for this compound, adapted from established methods for the synthesis of Miltefosine.[4][5] It includes step-by-step experimental protocols, tabulated quantitative data, and visualizations to elucidate the synthetic workflow and the relevant biological signaling pathways of Miltefosine.

Mechanism of Action: An Overview

Miltefosine exerts its antiparasitic effects through a multifaceted mechanism that primarily involves the disruption of cell membrane integrity and vital signaling pathways in the parasite.[6][7] It interferes with phospholipid metabolism, inhibiting the biosynthesis of phosphatidylcholine, a key component of cellular membranes. This disruption leads to altered membrane fluidity and function.

Furthermore, Miltefosine has been shown to inhibit the Akt/PKB (Protein Kinase B) signaling pathway, which is critical for cell survival and proliferation.[6][7] By inhibiting Akt, Miltefosine induces apoptosis, or programmed cell death, in both parasitic and neoplastic cells.[6] Its mechanism also involves the disruption of intracellular Ca2+ homeostasis, affecting the parasite's mitochondria and acidocalcisomes.

References

- 1. cphi-online.com [cphi-online.com]

- 2. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Synthesis of structural analogues of hexadecylphosphocholine and their antineoplastic, antimicrobial and amoebicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 16-mercaptohexadecylphosphocholine, a miltefosine analog with leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activities of miltefosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Miltefosine-d4 in Organic Solvents

This technical guide provides an in-depth overview of the solubility of Miltefosine-d4 in various organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences who are working with this deuterated analog of Miltefosine. This compound is commonly used as an internal standard for the quantification of Miltefosine in biological samples. While specific quantitative solubility data for this compound is limited, the solubility characteristics are expected to be nearly identical to those of Miltefosine.

Solubility of Miltefosine in Organic Solvents

The following table summarizes the reported solubility of Miltefosine in several common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the solute. Discrepancies in reported values may arise from different experimental conditions and methodologies.

| Organic Solvent | Reported Solubility | Source |

| Ethanol | 82 mg/mL | Selleck Chemicals[1] |

| ~1.25 mg/mL | Cayman Chemical[2] | |

| Methanol | Soluble | GlpBio[3] |

| Dimethyl Sulfoxide (DMSO) | ~0.8 mg/mL | Cayman Chemical[2] |

| Insoluble (<1 mg/mL) | Selleck Chemicals[1] | |

| Dimethyl Formamide (DMF) | ~0.05 mg/mL | Cayman Chemical[2] |

Note: The conflicting data for ethanol and DMSO highlights the importance of empirical determination of solubility for specific experimental needs.

Experimental Protocols

General Protocol for Preparation of a Stock Solution

A standard laboratory procedure for preparing a stock solution of Miltefosine involves dissolving the crystalline solid in a solvent of choice.[2] To minimize degradation, the solvent should be purged with an inert gas.[2] For biological experiments, it is recommended to perform further dilutions of the stock solution into aqueous buffers or isotonic saline.[2] It is also crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[2] To improve solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial.

Mechanism of Action and Signaling Pathways

Miltefosine is known to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] This inhibition can lead to apoptosis in target cells. Additionally, Miltefosine acts as an inhibitor of CTP:phosphocholine cytidylyltransferase (CCT), an enzyme involved in phosphatidylcholine biosynthesis.[2][3]

Caption: Miltefosine's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates a typical workflow for preparing a stock solution of this compound for experimental use.

Caption: A generalized workflow for the preparation of a this compound stock solution.

References

Navigating the Acquisition and Application of Miltefosine-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, procurement, and application of Miltefosine-d4 for the research and drug development community. This compound, a deuterated analog of the antiprotozoal drug miltefosine, serves as a critical internal standard for the accurate quantification of miltefosine in complex biological matrices through mass spectrometry-based assays. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively source and utilize this essential research chemical.

Commercial Suppliers and Availability

The procurement of high-purity this compound is crucial for reliable experimental outcomes. Several reputable chemical suppliers offer this product for research purposes. The following tables summarize the key specifications from prominent commercial vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Storage Conditions |

| Cayman Chemical | 34707 | ≥98% (this compound) | 1 mg, 5 mg | -20°C |

| Sussex Research Laboratories Inc. | SI130080 | >95% (HPLC), >95% Isotopic Enrichment | Contact for details | -20°C |

| GlpBio | GC13389 | 98.53% | 1mg, 5mg, 10mg, 50mg, 100mg | Powder: -20°C (3 years), -80°C (6 months); In solvent: -80°C (1 month) |

| Pharmaffiliates | PA STI 088295 | Not specified | Contact for details | 2-8°C (Refrigerator) |

Table 1: Commercial Suppliers of this compound

| Chemical Name | 2-((Hexadecyloxy)hydroxyphosphinyl)oxy)-N,N,N-trimethylethan-1,1,2,2-d4-aminium |

| Synonyms | Hexadecyl (2-(trimethylammonio)ethyl-1,1,2,2-d4) phosphate, this compound, HPC-d4 |

| Molecular Formula | C₂₁H₄₂D₄NO₄P |

| Molecular Weight | 411.6 g/mol |

| CAS Number | Not widely available |

Table 2: Chemical and Physical Properties of this compound

Experimental Protocols: Quantification of Miltefosine using this compound by LC-MS/MS

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of miltefosine quantification in biological samples such as plasma, peripheral blood mononuclear cells (PBMCs), and skin tissue. The following is a generalized methodology based on published research.

1. Sample Preparation (Plasma)

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation

-

HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is common. For example:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient might start at a low percentage of Solvent B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.

-

Injection Volume: 5-10 µL of the prepared sample is injected onto the column.

3. Mass Spectrometric Detection

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed.

-

Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both miltefosine and this compound. These transitions are highly specific and allow for selective detection and quantification.

-

Example Transitions:

-

Miltefosine: Q1 (precursor ion) -> Q3 (product ion)

-

This compound: Q1 (precursor ion + 4 Da) -> Q3 (product ion)

-

-

-

Data Analysis: The peak area ratio of miltefosine to this compound is calculated and used to determine the concentration of miltefosine in the original sample by comparing it to a standard curve prepared with known concentrations of miltefosine and a constant concentration of this compound.

Visualizing Key Processes

To further aid in the understanding of the procurement and mechanism of action, the following diagrams have been generated.

Caption: A typical workflow for the procurement of this compound for research purposes.

Caption: Simplified signaling pathway of Miltefosine leading to apoptosis.

This guide provides a foundational understanding for researchers working with this compound. For specific applications and troubleshooting, it is recommended to consult the detailed product information provided by the suppliers and relevant scientific literature.

A Technical Guide to the Isotopic Enrichment and Stability of Miltefosine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and stability of Miltefosine-d4, a deuterated analog of the broad-spectrum antimicrobial and antineoplastic agent, Miltefosine. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development, bioanalytical method validation, and pharmacokinetic studies involving Miltefosine.

Introduction to this compound

This compound is a synthetic, isotopically labeled version of Miltefosine, where four hydrogen atoms have been replaced with deuterium. This modification results in an increased molecular weight, allowing it to be distinguished from the unlabeled parent drug by mass spectrometry. Consequently, this compound is widely employed as an internal standard in quantitative bioanalytical assays for the determination of Miltefosine concentrations in various biological matrices. The structural integrity and isotopic purity of the internal standard are paramount for the accuracy and reliability of such assays.

Isotopic Enrichment of this compound

The isotopic enrichment of a deuterated compound refers to the percentage of molecules in which the intended hydrogen atoms have been successfully substituted with deuterium. It is a critical parameter for ensuring the quality and performance of the labeled standard.

Quantitative Data on Isotopic Enrichment

Quantitative data on the isotopic enrichment of commercially available this compound is often provided by the manufacturer. While a detailed distribution of all isotopic species (d0 to d4) is not always publicly available, a common specification for high-quality this compound is a high percentage of the desired d4 species.

Table 1: Representative Isotopic Enrichment Data for this compound

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | Cayman Chemical Product Information[1] |

Experimental Protocol for Determining Isotopic Enrichment

The isotopic distribution of this compound can be determined using high-resolution liquid chromatography-mass spectrometry (LC-MS). This method allows for the separation of this compound from potential impurities and the mass-based quantification of the different deuterated species.

Objective: To determine the relative abundance of d0, d1, d2, d3, and d4 species in a sample of this compound.

Materials:

-

This compound sample

-

High-purity methanol and water

-

Ammonium formate

-

High-resolution LC-MS system (e.g., Q-TOF or Orbitrap)

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of approximately 1 µg/mL.

-

LC-MS Analysis:

-

Liquid Chromatography:

-

Mobile Phase A: 10 mM Ammonium formate in water

-

Mobile Phase B: Methanol

-

Gradient: 50-95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Scan Mode: Full scan from m/z 400-420

-

Resolution: ≥ 60,000

-

Key Ions to Monitor:

-

Miltefosine (d0): [M+H]⁺ ≈ m/z 408.3

-

Miltefosine-d1: [M+H]⁺ ≈ m/z 409.3

-

Miltefosine-d2: [M+H]⁺ ≈ m/z 410.3

-

Miltefosine-d3: [M+H]⁺ ≈ m/z 411.3

-

This compound: [M+H]⁺ ≈ m/z 412.3

-

-

-

-

Data Analysis:

-

Integrate the peak areas for each of the monitored ions.

-

Calculate the percentage of each isotopic species by dividing the peak area of that species by the total peak area of all isotopic species and multiplying by 100.

-

Stability of this compound

The stability of an internal standard is crucial for ensuring consistent and reproducible results in bioanalytical methods. Stability studies are performed to evaluate how the quality of the substance varies with time under the influence of various environmental factors.

Summary of Stability Data

Published data on the stability of this compound, along with data on the parent compound Miltefosine, provide insights into its storage and handling requirements.

Table 2: Stability of Miltefosine and this compound under Various Conditions

| Compound | Matrix | Storage Condition | Duration | Stability Outcome | Source |

| This compound | Dried Blood Spots | 37 °C | At least 162 days | Stable | [2] |

| Miltefosine | Human Plasma | Freeze/Thaw Cycles (-20 °C to RT) | At least 3 cycles | Stable | [3] |

| Miltefosine | Human Plasma | Room Temperature | At least 6 hours | Stable | [3] |

| Miltefosine | Human Skin Tissue Homogenates | -20 °C | At least 10 days | Stable | [3] |

| Miltefosine | Human Skin Tissue Homogenates | 37 °C (homogenization) | ~16 hours | Stable | [3] |

Experimental Protocol for Stability Testing

This protocol outlines a comprehensive approach to assessing the stability of this compound in solution under various stress conditions, adhering to general principles of pharmaceutical stability testing.[3][4][5][6]

Objective: To evaluate the stability of this compound in solution under conditions of elevated temperature, varying pH, and light exposure.

Materials:

-

This compound

-

Methanol, acetonitrile, and water (HPLC grade)

-

Hydrochloric acid and sodium hydroxide solutions for pH adjustment

-

LC-MS system as described in section 2.2.

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Forced Degradation Studies:

-

Thermal Stress: Dilute the stock solution to 10 µg/mL with methanol. Store aliquots at 40 °C, 60 °C, and 80 °C for predetermined time points (e.g., 1, 3, 7, and 14 days).

-

Acid/Base Hydrolysis: Dilute the stock solution to 10 µg/mL in solutions of 0.1 M HCl, water (neutral), and 0.1 M NaOH. Store at room temperature for specified time intervals (e.g., 2, 6, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.

-

Oxidative Degradation: Dilute the stock solution to 10 µg/mL in a 3% hydrogen peroxide solution. Store at room temperature for various time points (e.g., 2, 6, and 24 hours).

-

Photostability: Expose a 10 µg/mL solution in methanol to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.

-

-

Analysis:

-

At each time point, analyze the stressed samples alongside a freshly prepared control sample using the LC-MS method described in section 2.2.

-

Quantify the peak area of the parent this compound peak.

-

Monitor for the appearance of any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the control sample.

-

A significant loss of the parent compound or the appearance of major degradation peaks indicates instability under the tested conditions.

-

Visualizations

Signaling Pathway of Miltefosine

Miltefosine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by interfering with lipid metabolism and key cellular signaling pathways.[7][8] A major target is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.

Caption: Miltefosine's inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Isotopic Enrichment Analysis

The workflow for determining the isotopic enrichment of this compound involves sample preparation, LC-MS analysis, and data processing to quantify the relative abundance of each isotopic species.

Caption: Workflow for the analysis of this compound isotopic enrichment.

Logical Flow for Stability Testing

The stability testing of this compound follows a logical progression from sample preparation and exposure to stress conditions to analysis and evaluation of degradation.

Caption: Logical workflow for the forced degradation stability testing of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. www3.paho.org [www3.paho.org]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. Synthesis and antifungal activities of miltefosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Use of Miltefosine-d4 in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Miltefosine-d4 as an internal standard in preclinical pharmacokinetic (PK) studies of miltefosine. Accurate quantification of drug concentrations in biological matrices is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the high accuracy and precision required in regulated bioanalysis.

The Crucial Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added to samples and calibration standards to correct for variability during sample processing and analysis.[1][2] A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for this purpose.[3]

This compound is structurally identical to miltefosine, with the exception that four hydrogen atoms have been replaced by deuterium atoms.[4][5] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[6] Because they are chemically and physically almost identical, the SIL-IS and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[2] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for matrix effects and variations in instrument response, leading to highly accurate and reliable quantification.[1][7]

Figure 1: Rationale for using a deuterated internal standard.

Experimental Protocols

A validated bioanalytical method is essential for preclinical PK studies. The following sections detail a typical LC-MS/MS method for the quantification of miltefosine in biological matrices using this compound.

Preparation of Standards and Quality Controls

-

Stock Solutions : Prepare individual stock solutions of miltefosine and this compound (e.g., at 1 mg/mL) in a suitable solvent like methanol-water (1:1, v/v).[8] These solutions are stored at -20°C.

-

Working Solutions :

-

Prepare a series of miltefosine working solutions by diluting the stock solution for calibration standards (e.g., 0.08 to 40 µg/mL).[9]

-

Prepare a separate working solution for the internal standard (this compound) at a fixed concentration (e.g., 4,000 ng/mL). This is further diluted into the extraction solvent to achieve a final concentration (e.g., 20 ng/mL).[4][8]

-

-

Calibration Standards and Quality Controls (QCs) : Spike appropriate amounts of the miltefosine working solutions into a blank biological matrix (e.g., rat plasma, human plasma) to prepare calibration standards covering the desired concentration range (e.g., 1-500 ng/mL or 10-2,000 ng/mL).[8][10] Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix. Common techniques include Solid Phase Extraction (SPE) and protein precipitation.

-

Solid Phase Extraction (SPE) Protocol :

-

Condition an SPE cartridge (e.g., Bond Elut PH) with 1 mL of acetonitrile followed by 1 mL of 0.9M aqueous acetic acid.[9]

-

Load approximately 1 mL of the plasma sample (to which a fixed amount of this compound IS has been added).

-

Wash the cartridge with 1 mL of methanol–water (1:1, v/v) to remove interferences.[9]

-

Elute the analyte and IS with 2 x 0.75 mL of 0.1% (v/v) triethylamine in methanol.[9]

-

Transfer an aliquot (e.g., 200 µL) of the eluate to an autosampler vial for injection.[9]

-

-

Dried Blood Spot (DBS) Extraction Protocol :

-

Punch a 3.0-mm disc from the dried blood spot into a tube.

-

Add 150 µL of the extraction solution (e.g., 20 ng/mL this compound in methanol).[8]

-

Mix for 10 seconds, sonicate for 30 minutes, and mix again for 30 seconds.[8]

-

Transfer the final extract to an autosampler vial and inject it into the LC-MS/MS system.[8]

-

LC-MS/MS Analysis

-

Liquid Chromatography : A reverse-phase column (e.g., Gemini C18) is typically used for separation.[11] The mobile phase often consists of an organic solvent (like methanol or acetonitrile) and an aqueous component with a modifier (like ammonia or acetic acid) run in a gradient or isocratic mode.

-

Tandem Mass Spectrometry : Detection is performed on a triple-quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both miltefosine and this compound.[4][6]

Figure 2: Experimental workflow for miltefosine quantification.

Data Presentation

Quantitative data from bioanalytical method validation and preclinical PK studies should be clearly summarized.

Table 1: Representative LC-MS/MS Method Parameters

| Parameter | Miltefosine (Analyte) | This compound (Internal Standard) |

| Ionization Mode | Positive Ion ESI | Positive Ion ESI |

| Precursor Ion (m/z) | 408.2 - 408.4 | 412.3 |

| Product Ion (m/z) | 124.8 - 125.0 | 129.1 |

| Source | [6][12] | [6] |

Table 2: Summary of a Validated Bioanalytical Method for Miltefosine in Dried Blood Spots

| Validation Parameter | Result |

| Linear Calibration Range | 10 - 2,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL (Signal-to-noise ratio > 5) |

| Accuracy (Intra- and Inter-assay) | Within ±11.2% (±19.1% at LLOQ) |

| Precision (Intra- and Inter-assay) | ≤7.0% (≤19.1% at LLOQ) |

| Recovery | >97% |

| Dilution Integrity | Samples up to 40,000 ng/mL can be diluted 100-fold |

| Source | [8][13] |

Table 3: Example Pharmacokinetic Parameters of Miltefosine in Rats (Intravenous Administration)

| Pharmacokinetic Parameter | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | 1755 ± 197 ng/mL |

| AUC0-12h (Area Under the Curve) | 2349 ± 573 ng*h/mL |

| Absolute Bioavailability (Oral) | ~1.1% |

| Source | [10] |

Note: Pharmacokinetic parameters are highly dependent on the animal model, dose, and route of administration.[14][15]

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of miltefosine in preclinical pharmacokinetic studies. Its properties as a stable isotope-labeled standard allow for robust correction of analytical variability, ensuring the generation of high-quality data that is compliant with regulatory guidelines.[3] The detailed protocols and validated parameters presented in this guide provide a solid foundation for researchers and drug development professionals to establish reliable bioanalytical methods, ultimately supporting the effective evaluation and development of miltefosine.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. texilajournal.com [texilajournal.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 8. journals.asm.org [journals.asm.org]

- 9. thomasdorlo.rbind.io [thomasdorlo.rbind.io]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic / pharmacodynamic relationships of liposomal amphotericin B and miltefosine in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determining tissue distribution of the oral antileishmanial agent miltefosine: a physiologically-based pharmacokinetic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Miltefosine-d4 in Advancing Therapeutic Drug Monitoring Research for Leishmaniasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine stands as the sole oral therapeutic agent for the treatment of leishmaniasis, a parasitic disease with diverse clinical manifestations. Effective therapeutic drug monitoring (TDM) is crucial for optimizing patient outcomes, minimizing toxicity, and mitigating the risk of drug resistance. The development of robust and reliable bioanalytical methods is the cornerstone of successful TDM. In this context, the use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in clinical and research settings. Miltefosine-d4, a deuterated analog of miltefosine, has emerged as the gold standard internal standard for the quantification of miltefosine in various biological matrices. This technical guide provides a comprehensive overview of the role of this compound in TDM research, detailing experimental protocols, quantitative data, and the underlying analytical principles.

The Imperative for an Ideal Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most widely used technique for quantifying drugs in biological samples, an internal standard (IS) is added to both calibration standards and unknown samples. The IS helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal IS should be chemically and physically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguished by the mass spectrometer. This compound, with four deuterium atoms replacing hydrogen atoms, perfectly fits this requirement. Its almost identical chemical properties to miltefosine ensure that it behaves similarly during extraction and chromatography, while its increased mass allows for its distinct detection.[1][2][3][4]

Quantitative Analysis of Miltefosine: The Role of this compound

The use of this compound as an internal standard has been central to the development and validation of numerous LC-MS/MS methods for the quantification of miltefosine in human plasma, dried blood spots (DBS), and skin tissue. These methods are essential for pharmacokinetic studies, TDM, and clinical trials.

Data Presentation: Summary of Bioanalytical Method Validation Parameters

The following tables summarize the key quantitative data from validated LC-MS/MS methods utilizing this compound as an internal standard.

Table 1: Calibration Curve and Linearity Data

| Biological Matrix | Calibration Curve Range (ng/mL) | r² | Reference |

| Human Plasma | 4 - 2000 | ≥ 0.999 | [5] |

| Human Plasma | 4 - 1000 | Not Specified | [3] |

| Dried Blood Spot (DBS) | 10 - 2000 | Not Specified | [1][2] |

| Human Skin Tissue | 4 - 1000 | ≥ 0.9996 | [4][6] |

Table 2: Precision and Accuracy Data

| Biological Matrix | Concentration Level | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) | Reference |

| Human Plasma | LLOQ (4 ng/mL) | < 10.7 | 10.6 | 95.1 - 109 | [5] |

| Human Plasma | Higher Concentrations | Better than LLOQ | Better than LLOQ | Better than LLOQ | [5] |

| Dried Blood Spot (DBS) | LLOQ (10 ng/mL) | ≤ 19.1 | Not Specified | Within ±11.2 | [1][2] |

| Dried Blood Spot (DBS) | > LLOQ | ≤ 7.0 | Not Specified | Within ±11.2 | [1][2] |

| Human Skin Tissue | LLOQ & > LLOQ | ≤ 15 (≤ 20 at LLOQ) | ≤ 15 (≤ 20 at LLOQ) | Within ±15 (Within ±20 at LLOQ) | [6] |

Table 3: Recovery and Matrix Effect

| Biological Matrix | Analyte Recovery | Internal Standard Recovery | Matrix Effect | Reference |

| Dried Blood Spot (DBS) | > 97% | Not Specified | Not Specified | [1][2] |

| Human Skin Tissue | Comparable to IS | Comparable to Analyte | No Significant Effect | [6] |

Experimental Protocols

This section provides a detailed, consolidated methodology for the quantification of miltefosine in human plasma using LC-MS/MS with this compound as an internal standard, based on published and validated methods.[3][5]

Materials and Reagents

-

Miltefosine reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium hydroxide or acetic acid

-

Drug-free human plasma (for calibration standards and quality controls)

-

Solid-phase extraction (SPE) cartridges (e.g., Bond Elut PH)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of miltefosine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions:

-

Prepare a series of miltefosine working solutions by diluting the stock solution with methanol to cover the desired calibration range (e.g., from 0.08 to 40 µg/mL).

-

Prepare a this compound working solution (e.g., 4000 ng/mL in methanol).

-

-

Calibration Standards (CS): Spike drug-free human plasma with the miltefosine working solutions to achieve final concentrations ranging from 4 to 2000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 12, 800, and 1600 ng/mL).

Sample Preparation (Solid-Phase Extraction)

-

To 250 µL of plasma sample (CS, QC, or unknown), add a fixed amount of the this compound working solution.

-

Condition the SPE cartridge with 1 mL of acetonitrile followed by 1 mL of 0.9 M acetic acid in water (pH 4.5).

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 50% (v/v) methanol in water.

-

Elute miltefosine and this compound with 0.1% (v/v) triethylamine in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Gemini C18 column (e.g., 150 mm x 2.0 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of 10 mM aqueous ammonium hydroxide and 10 mM ammonium hydroxide in methanol (e.g., 5:95 v/v).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Miltefosine: m/z 408.4 → 124.8

-

This compound: m/z 412.3 → 129.1[7]

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both miltefosine and this compound.

-

Calculate the peak area ratio (miltefosine/Miltefosine-d4).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of miltefosine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathway of Miltefosine

Caption: Mechanism of action of Miltefosine leading to parasite cell death.

Experimental Workflow for Therapeutic Drug Monitoring

Caption: A typical workflow for the therapeutic drug monitoring of Miltefosine.

Conclusion

This compound is an indispensable tool in the therapeutic drug monitoring of miltefosine. Its use as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision necessary for reliable pharmacokinetic modeling and clinical decision-making. The detailed experimental protocols and quantitative data presented in this guide underscore the robustness of methods employing this compound. As research continues to optimize miltefosine therapy for leishmaniasis, the role of this compound in facilitating accurate and reliable drug quantification will remain of paramount importance. This enables researchers and clinicians to better understand the drug's behavior in the body, personalize dosing regimens, and ultimately improve patient care in the fight against this neglected tropical disease.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Quantification of miltefosine in peripheral blood mononuclear cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Miltefosine in Human Plasma Using a Validated LC-MS/MS Method with Miltefosine-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Miltefosine in human plasma. The method utilizes Miltefosine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) protocol, providing excellent recovery and minimizing matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range. This high-throughput method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Miltefosine.

Introduction

Miltefosine is an oral anti-leishmanial drug used for the treatment of visceral and cutaneous leishmaniasis.[1][2] Accurate and reliable quantification of Miltefosine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and ensure therapeutic efficacy. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability in sample preparation and instrument response, thereby improving the overall quality of the analytical data. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Miltefosine in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Miltefosine (purity ≥98%)

-

This compound (purity ≥98%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Bond Elut PH)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent, Thermo Fisher)

-

Analytical column: Gemini C18 (150 mm × 2.0 mm, 5 µm) or equivalent[1]

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Miltefosine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare serial dilutions of the Miltefosine stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound (IS) at a concentration of 4000 ng/mL in methanol:water (1:1, v/v).

-

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 250 µL of plasma, add 25 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Condition the SPE cartridges with 1 mL of acetonitrile followed by 1 mL of 0.9 M aqueous acetic acid (pH 4.5).[1]

-

Load the entire plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of methanol:water (1:1, v/v).[1]

-

Elute the analyte and internal standard with 2 x 0.75 mL of 0.1% (v/v) triethylamine in methanol.[1]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Gemini C18 (150 mm × 2.0 mm, 5 µm)[1] |

| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |

| Mobile Phase B | 10 mM Ammonium Hydroxide in Methanol:Water (95:5, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL[1] |

| Column Temp. | 40°C |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Miltefosine: m/z 408.2 → m/z 125.0 |

| This compound: m/z 412.3 → m/z 129.1 | |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

Method Validation Summary

The LC-MS/MS method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.

Linearity and Range

The method was linear over the concentration range of 4-2000 ng/mL for Miltefosine in human plasma.[1] The coefficient of determination (r²) was consistently ≥0.99.

Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| LLOQ | 4 | < 10.7 | 10.6 | 95.1 - 109 |

| LQC | 12 | < 8.5 | < 9.2 | 92.3 - 107.5 |

| MQC | 800 | < 5.1 | < 6.8 | 94.6 - 104.1 |

| HQC | 1600 | < 4.7 | < 5.9 | 95.8 - 103.3 |

Data compiled from representative values found in the literature.[1][3]

Recovery and Matrix Effect

The extraction recovery of Miltefosine and this compound was consistent and reproducible across the QC levels. No significant matrix effect was observed, indicating the high selectivity of the sample preparation and LC-MS/MS detection.

Stability

Miltefosine was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C and -70°C.[2][3]

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Miltefosine.

Caption: Logical relationship of the LC-MS/MS method components.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Miltefosine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The straightforward solid-phase extraction protocol allows for efficient sample processing. This validated method is well-suited for supporting clinical and preclinical studies of Miltefosine.

References

Protocol for the Quantification of Miltefosine in Human Plasma Using Miltefosine-d4 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Miltefosine is the first orally administered drug for the treatment of visceral and cutaneous leishmaniasis. Accurate quantification of miltefosine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. This document provides a detailed protocol for the analysis of miltefosine in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Miltefosine-d4 as a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.

2. Principle

This method involves the extraction of miltefosine and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple-quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of miltefosine to this compound against a calibration curve prepared in a biological matrix.

Experimental Workflow

Caption: Experimental workflow for Miltefosine analysis in plasma.

Materials and Reagents

-

Miltefosine (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic Acid (Glacial)

-

Triethylamine

-

Human plasma with K2EDTA as anticoagulant (drug-free)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Bond Elut PH, 100 mg)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Miltefosine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of miltefosine reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Miltefosine Working Solutions: Serially dilute the miltefosine stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration standards and quality control (QC) samples.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 20 ng/mL) for spiking into samples[1].

Preparation of Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate miltefosine working solutions to achieve final concentrations covering the desired analytical range (e.g., 4 to 2000 ng/mL)[2][3][4].

-

Prepare at least three levels of QC samples (low, medium, and high) in blank human plasma in the same manner as the calibration standards[2].

Sample Preparation (Solid-Phase Extraction)

-

Sample Thawing and Vortexing: Thaw plasma samples, calibration standards, and QC samples at room temperature and vortex briefly.

-

Internal Standard Addition: To a 250 µL aliquot of each plasma sample, calibration standard, and QC, add a specified volume of the this compound working solution.

-

Dilution: Dilute the plasma mixture with 750 µL of 0.9 M acetic acid (pH 4.5), vortex, and centrifuge[5].

-

SPE Cartridge Conditioning: Condition the SPE cartridges (e.g., Bond Elut PH) with 1 mL of acetonitrile followed by 1 mL of 0.9 M acetic acid[2][5].

-

Sample Loading: Load the diluted plasma supernatant onto the conditioned SPE cartridges[2].

-

Washing: Wash the cartridges with 1 mL of 50% (v/v) methanol in water[2].

-

Elution: Elute miltefosine and this compound from the cartridges with 0.1% (v/v) triethylamine in methanol[2].

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Presentation: Quantitative Parameters

The following tables summarize the quantitative data for the bioanalytical method.

Table 1: Calibration Curve and Linearity

| Parameter | Value | Reference |

| Calibration Range | 4 - 2000 ng/mL | [2][3][4] |

| Linearity (r²) | ≥0.9996 | [6][9] |

Table 2: Precision and Accuracy

| QC Level | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) | Reference |

| LLOQ (4 ng/mL) | < 10.7 | 10.6 | 95.1 - 109 | [2][3][4] |

| Other Levels | < 15 | < 15 | 85 - 115 | [10] |

Table 3: Lower Limits of Quantification

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 4 ng/mL | [2][11] |

Table 4: Stability

| Condition | Duration | Stability | Reference |

| Freeze-thaw (-20°C) | 3 cycles | Stable | [3] |

| Room Temperature (in plasma) | 6 hours | Stable | [3] |

| Long-term (-20°C) | 3 months | Stable | [3] |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of miltefosine in human plasma. The protocol is robust and has been validated according to regulatory guidelines, making it suitable for pharmacokinetic and clinical studies. The use of a deuterated internal standard is essential for achieving the high level of accuracy and precision required for bioanalytical applications.

References

- 1. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a quantitative assay for the measurement of miltefosine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thomasdorlo.rbind.io [thomasdorlo.rbind.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics, Safety, and Efficacy of an Allometric Miltefosine Regimen for the Treatment of Visceral Leishmaniasis in Eastern African Children: An Open-label, Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Skin pharmacokinetics of miltefosine in the treatment of post-kala-azar dermal leishmaniasis in South Asia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Miltefosine in Dried Blood Spots using Miltefosine-d4

Introduction

Miltefosine is a critical oral therapeutic agent for the treatment of leishmaniasis. The ability to accurately monitor its concentration in patients is paramount for optimizing treatment regimens and conducting pharmacokinetic studies, particularly in remote areas where the disease is endemic. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and logistically favorable alternative to traditional venous blood collection, eliminating the need for cold chain transportation and storage.[1] This document provides a detailed application note and protocol for the quantification of miltefosine in dried blood spots using a stable isotope-labeled internal standard, Miltefosine-d4, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein has been validated according to FDA and EMA guidelines.[2][3]

Principle

This method employs a simple and efficient methanol-based extraction of miltefosine and its deuterated internal standard, this compound, from a 3.0-mm punch of a dried blood spot.[3][4] The extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the analyte.[5] Chromatographic separation is achieved on a C18 reversed-phase column with an alkaline isocratic eluent.[3] Detection is performed using a triple-quadrupole mass spectrometer in the positive ion electrospray ionization mode, monitoring specific multiple reaction monitoring (MRM) transitions for both miltefosine and this compound.[6] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has similar ionization and fragmentation properties, ensures high accuracy and precision by correcting for variations in sample processing and instrument response.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this validated bioanalytical method.

Table 1: Calibration and Linearity

| Parameter | Value |

| Calibration Model | Linear Regression |

| Calibration Range | 10 - 2,000 ng/mL[4][8] |

| Correlation Coefficient (r) | ≥ 0.9964[8] |

Table 2: Accuracy and Precision

| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (Bias %) | Precision (CV %) |

| LLOQ | 10.1 | -9.0 to 8.1[3] | ≤ 19.1[4][8] |

| Low QC | 24 | Within ± 11.2[4][8] | ≤ 7.0[4][8] |

| Medium QC | 1,000 | Within ± 11.2[4][8] | ≤ 7.0[4][8] |

| High QC | 1,600 | Within ± 11.2[4][8] | ≤ 7.0[4][8] |

Table 3: Method Performance

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2][4] |

| Recovery | > 97%[4][8] |

| Dilution Integrity | Up to 100-fold dilution for concentrations up to 40,000 ng/mL[2][4] |

| Stability in DBS at 37°C | At least 162 days[4][8] |

| Hematocrit (Ht) Range | Accurate and precise for Ht levels of 20% to 35%[4][5] |

| Blood Spot Volume Range | Accurate and precise for volumes between 10 and 30 µL[4][8] |

Experimental Protocols

Materials and Reagents

-

Whatman® 903 protein saver cards (GE Healthcare)[3]

-

Foil bags and desiccant packages for DBS storage (GE Healthcare)[3]

-

K2EDTA whole blood from healthy volunteers[3]

-

1.5 mL Eppendorf tubes[4]

-

Autosampler vials[4]

Preparation of Standards and Solutions

-

Miltefosine Stock Solution (1 mg/mL): Prepare by dissolving an accurately weighed amount of miltefosine in methanol-water (1:1, v/v).[3][4]

-

This compound Stock Solution (1 mg/mL): Prepare by dissolving an accurately weighed amount of this compound in methanol-water (1:1, v/v).[3][4]

-

Miltefosine Working Solutions: Prepare a series of working solutions by diluting the miltefosine stock solution with methanol-water (1:1, v/v) for spiking into blood to create calibration standards and quality control (QC) samples.[3][4]

-

Internal Standard (IS) Working Solution (4,000 ng/mL): Dilute the this compound stock solution with methanol-water (1:1, v/v).[3][4]

-

Extraction Solution (20 ng/mL this compound in Methanol): Further dilute the IS working solution with methanol to achieve the final concentration.[3][4]

Preparation of Calibration Standards and Quality Control Samples

-

Use whole blood with a hematocrit level adjusted to 30% to mimic patient samples.[3]

-

Spike the whole blood with the miltefosine working solutions to prepare calibration standards at eight concentrations ranging from 10 to 2,000 ng/mL.[4]

-

Prepare QC samples in the same manner at concentrations of 24 ng/mL (Low QC), 1,000 ng/mL (Medium QC), and 1,600 ng/mL (High QC).[8]

-

Pipette 15 µL of each standard and QC onto a Whatman® 903 card and allow to dry at ambient temperature for at least 2 hours.[4]

-

Store the prepared DBS cards in sealed foil bags with desiccant packages.[4]

Dried Blood Spot Sample Preparation

Figure 1. Workflow for the extraction of Miltefosine from Dried Blood Spots.

LC-MS/MS Analysis

The following table outlines the instrumental parameters for the analysis.

Table 4: LC-MS/MS Operating Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| HPLC System | Agilent 1100 series or equivalent[3] |

| Column | Gemini C18, 150 mm x 2.0 mm I.D., 5 µm particle size (Phenomenex)[3] |

| Pre-column | Gemini C18, 4.0 mm x 2.0 mm I.D. (Phenomenex)[3] |

| Mobile Phase | Isocratic eluent of 10 mM ammonia in 95% methanol (v/v)[3] |

| Flow Rate | 0.3 mL/min[3] |

| Column Temperature | 25°C[3] |

| Autosampler Temperature | 4°C[3] |

| Injection Volume | 10 µL[4] |

| Mass Spectrometry | |

| Mass Spectrometer | API-3000 triple-quadrupole or equivalent[3] |

| Ion Source | Turbo-ionspray source[3] |

| Ionization Mode | Positive Ion Electrospray (ESI+)[3] |

| MRM Transition (Miltefosine) | m/z 408.2 → 125.0[6] |

| MRM Transition (this compound) | m/z 412.3 → 129.1[6] |

Data Analysis

Quantification is based on the ratio of the peak area of miltefosine to the peak area of the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.[4] The concentrations of miltefosine in the QC and unknown samples are then determined from this calibration curve.

Logical Relationship of Method Components

The following diagram illustrates the logical flow and relationship between the key components of the analytical method.

Figure 2. Logical flow of the Miltefosine DBS assay.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. dndi.org [dndi.org]

- 4. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of miltefosine in peripheral blood mononuclear cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solid-Phase Extraction Protocol for Enhanced Analysis of Miltefosine Using a Deuterated Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of miltefosine from biological matrices, incorporating miltefosine-d4 as an internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical research involving miltefosine.

Introduction

Miltefosine is an oral alkylphosphocholine drug with proven efficacy against leishmaniasis.[1][2][3] Accurate determination of its concentration in biological samples is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[4][5] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in extraction recovery, thereby enhancing the accuracy and precision of the analytical method.[6] This protocol details a robust SPE method using phenyl-bonded silica cartridges, which have demonstrated high recovery for miltefosine.[7][8]

Experimental Protocol

This protocol is adapted from validated methods for the analysis of miltefosine in human plasma and skin tissue.[2][7][9]

Materials and Reagents:

-

Miltefosine and this compound reference standards

-

Bond Elut PH (phenyl) SPE cartridges, 100 mg

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial)

-

Triethylamine

-

Water (deionized or HPLC grade)

-

Biological matrix (e.g., plasma, tissue homogenate)

Equipment:

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

LC-MS/MS system

Internal Standard Preparation:

Prepare a stock solution of this compound in a 1:1 (v/v) methanol-water mixture at a concentration of 1 mg/mL.[10] From this stock, create a working internal standard solution at a suitable concentration (e.g., 4000 ng/mL) by diluting with the same solvent mixture.

Sample Preparation:

-

Thaw frozen biological samples (e.g., plasma) at room temperature.

-

For a 250 µL aliquot of the sample, add a specific volume of the this compound internal standard working solution to achieve the desired final concentration.[7][8]

-

Vortex the sample for 30 seconds to ensure thorough mixing.

Solid-Phase Extraction Procedure:

The following workflow outlines the steps for the solid-phase extraction of miltefosine.

-

Cartridge Conditioning: Condition the Bond Elut PH SPE cartridges by passing 1 mL of acetonitrile followed by 1 mL of 0.9 M aqueous acetic acid (pH 4.5).[1][7]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a 1:1 (v/v) methanol-water solution to remove interfering substances.[7]

-

Elution: Elute miltefosine and this compound from the cartridge using two aliquots of 0.75 mL of 0.1% (v/v) triethylamine in methanol.[7]

-

Post-Elution Processing: The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a smaller volume of the mobile phase for further concentration.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described SPE-LC-MS/MS method for miltefosine.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 4 - 2000 ng/mL | [7][8] |

| Lower Limit of Quantification (LLOQ) | 4 ng/mL | [1][8] |

| Recovery | 82.1% | [8] |

| Intra-assay Precision | < 10.7% | [7][8] |

| Inter-assay Precision | 10.6% | [7][8] |

| Accuracy | 95.1% - 109% | [7][8] |

Table 2: LC-MS/MS Parameters

| Parameter | Condition | Reference |

| Analytical Column | Gemini C18 (150 mm × 2.0 mm, 5 µm) | [7][8] |

| Mobile Phase | Alkaline eluent | [7][8] |

| Ionization Mode | Positive Ion Electrospray (ESI+) | [1][7] |

| MS/MS Transition (Miltefosine) | m/z 408.4 → 124.8 | [1] |

| MS/MS Transition (this compound) | Not specified, but monitored | [2][9] |

Signaling Pathway and Logical Relationships

The logical flow of the analytical process, from sample collection to data analysis, is depicted below.

Conclusion

This application note outlines a validated solid-phase extraction protocol for the quantification of miltefosine in biological samples. The use of phenyl-bonded SPE cartridges provides high recovery, and the incorporation of this compound as an internal standard ensures accurate and precise results by compensating for matrix effects and procedural losses. This method is well-suited for demanding bioanalytical applications in clinical and research settings.

References

- 1. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activities of miltefosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thomasdorlo.rbind.io [thomasdorlo.rbind.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

Application Note: A Robust Protein Precipitation Method for the Quantification of Miltefosine-d4 in Plasma Samples

Audience: Researchers, scientists, and drug development professionals involved in bioanalysis and pharmacokinetic studies.

Introduction

Sample preparation is a critical step in the bioanalytical workflow, aimed at removing interfering substances from a biological matrix to ensure accurate and reproducible quantification of analytes. Protein precipitation is a widely used technique for sample cleanup due to its simplicity, speed, and cost-effectiveness.[1] This application note provides a detailed protocol for the precipitation of proteins from human plasma samples for the subsequent analysis of Miltefosine-d4, a commonly used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the therapeutic drug Miltefosine.[2] The method utilizes acetonitrile as the precipitating agent, which has been shown to be highly efficient in removing plasma proteins.[3]

Principle of the Method

Protein precipitation with a water-miscible organic solvent, such as acetonitrile, is an effective method for removing proteins from plasma samples. The addition of acetonitrile disrupts the hydration layer surrounding the protein molecules, reducing their solubility and causing them to precipitate out of the solution. Following centrifugation, the precipitated proteins form a pellet, allowing for the collection of a clear supernatant containing the analyte of interest (this compound) for downstream analysis.

Experimental Workflow

Caption: Workflow for plasma protein precipitation.

Materials and Reagents

-

Human Plasma (K2EDTA)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

1.5 mL Microcentrifuge Tubes

-

Calibrated Pipettes and Tips

-

Vortex Mixer

-

Refrigerated Centrifuge

Detailed Experimental Protocol

-

Preparation of Internal Standard (IS) Working Solution:

-

Prepare a stock solution of this compound in methanol-water (1:1, v/v).

-

Dilute the stock solution with acetonitrile to create a working IS solution. The final concentration should be appropriate for the expected analytical range.

-

-

Sample Precipitation:

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS working solution (in acetonitrile) to the plasma sample. This achieves a 3:1 solvent-to-plasma ratio, which is effective for protein removal.[1][4]

-

For calibration standards and quality controls, use 100 µL of blank plasma spiked with known concentrations of Miltefosine.

-

-

Mixing and Incubation:

-

Cap the tubes securely and vortex vigorously for 3-5 minutes to ensure thorough mixing and complete protein precipitation.[5]

-

An optional incubation step at -20°C for 20 minutes can further enhance protein precipitation, though it is not always necessary.

-

-

Centrifugation:

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully aspirate the clear supernatant (~250-300 µL) without disturbing the protein pellet.

-

Transfer the supernatant to a clean autosampler vial for analysis.

-

-

Analysis:

-

Inject an aliquot of the supernatant into an LC-MS/MS system for the quantification of this compound.

-

Data Presentation

Quantitative data from literature demonstrates the high efficiency of acetonitrile for protein removal. The representative data below illustrates the expected performance of this method.

Table 1: Comparison of Protein Removal Efficiency by Different Precipitants